Unveiling 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Guide to its Natural Source, Isolation, and Biological Significance
Unveiling 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Guide to its Natural Source, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone, a notable sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of its natural origins, detailed methodologies for its isolation and characterization, and an overview of its biological activities, with a particular focus on its interaction with key cellular signaling pathways.
Natural Source and Origin
1-O-Acetyl-6-O-isobutyrylbritannilactone is a secondary metabolite naturally occurring in the flowering plant Inula britannica.[1] This herbaceous perennial, belonging to the Asteraceae family, is widely distributed across Europe and Asia and has a long-standing history of use in traditional medicine. The flowers of Inula britannica are a particularly rich source of various bioactive compounds, including a diverse array of sesquiterpene lactones.[2][3] The biosynthesis of these complex organic molecules within the plant is a defense mechanism against herbivores and pathogens, and it is these very compounds that are now being investigated for their pharmacological properties.
Physicochemical Properties
While specific experimental data for 1-O-Acetyl-6-O-isobutyrylbritannilactone is limited in publicly available literature, its fundamental physicochemical properties can be derived from its chemical structure and data available for closely related compounds.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₆ | [1] |
| Molecular Weight | 378.50 g/mol | [1] |
| Appearance | White amorphous powder (predicted) | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol (B145695), ethyl acetate (B1210297), chloroform (B151607), DMSO (predicted) | Inferred from related compounds |
| Melting Point | Not available |
Experimental Protocols
Isolation and Purification of 1-O-Acetyl-6-O-isobutyrylbritannilactone from Inula britannica
The following protocol is a representative method for the isolation and purification of 1-O-Acetyl-6-O-isobutyrylbritannilactone, based on established procedures for sesquiterpene lactones from Inula species.[4][5]
1. Plant Material and Extraction:
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Air-dried and powdered flowers of Inula britannica (1 kg) are extracted with 95% ethanol (10 L) at 80°C for 3 hours.[4]
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The extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.
2. Solvent Partitioning:
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Sesquiterpene lactones are typically enriched in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
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Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution is performed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate, 9:1) and gradually increasing the polarity to elute fractions containing compounds of interest.
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound by thin-layer chromatography (TLC) are further purified using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient. The elution is monitored by a UV detector.
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Final Purification: The fraction containing the purified 1-O-Acetyl-6-O-isobutyrylbritannilactone is collected and the solvent is evaporated to yield the pure compound.
Yield: The yield of sesquiterpene lactones from Inula britannica can vary. For a structurally similar compound, 1-O-acetylbritannilactone, a yield of 0.035% from the dried flowers has been reported.[6]
Characterization
The structure of the isolated 1-O-Acetyl-6-O-isobutyrylbritannilactone can be confirmed using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.
Biological Activity and Signaling Pathways
Sesquiterpene lactones from Inula species are known to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. The primary mechanism of action for many of these compounds is the modulation of cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
A key signaling pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. Many sesquiterpene lactones are potent inhibitors of NF-κB activation. This inhibition is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and covalently bind to cysteine residues in the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory and pro-survival genes.
Modulation of Other Signaling Pathways
Studies on the closely related compound, 6-O-isobutyrylbritannilactone (IBL), have shown that it can modulate other important signaling pathways. IBL has been found to inhibit melanogenesis by downregulating the expression of key melanogenic enzymes through the modulation of the ERK, PI3K/AKT, and CREB signaling pathways.[5] Given the structural similarity, it is plausible that 1-O-Acetyl-6-O-isobutyrylbritannilactone may exert its biological effects through similar mechanisms.
Experimental Protocol: Investigating NF-κB Inhibition
The following is a general protocol to assess the inhibitory effect of 1-O-Acetyl-6-O-isobutyrylbritannilactone on the NF-κB signaling pathway in a cell-based assay.
1. Cell Culture and Treatment:
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Human cell lines, such as HEK293T or macrophage-like RAW 264.7 cells, are cultured under standard conditions.
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Cells are pre-treated with varying concentrations of 1-O-Acetyl-6-O-isobutyrylbritannilactone for a specified time (e.g., 1-2 hours).
2. Stimulation of NF-κB Activation:
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NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
3. Measurement of NF-κB Activity:
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Luciferase Reporter Assay: Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. NF-κB activation is quantified by measuring luciferase activity.
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Western Blot Analysis: The phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB are assessed by Western blotting using specific antibodies.
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Immunofluorescence Microscopy: The translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation is visualized using immunofluorescence staining and microscopy.
Visualizations
Caption: Experimental workflow for the isolation of 1-O-Acetyl-6-O-isobutyrylbritannilactone.
Caption: Proposed mechanism of NF-κB pathway inhibition by 1-O-Acetyl-6-O-isobutyrylbritannilactone.
References
- 1. 1-o-Acetyl-6-o-isobutyrylbritannilactone | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
